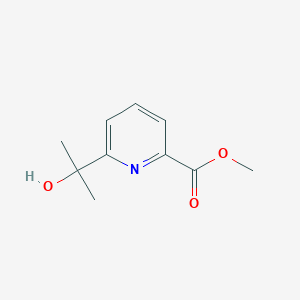

Methyl 6-(2-hydroxypropan-2-YL)picolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 6-(2-hydroxypropan-2-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-10(2,13)8-6-4-5-7(11-8)9(12)14-3/h4-6,13H,1-3H3 |

InChI Key |

NXVBFFWYAHXWKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC(=N1)C(=O)OC)O |

Origin of Product |

United States |

Contextualization Within the Picolinate Ester Chemical Class

Methyl 6-(2-hydroxypropan-2-YL)picolinate belongs to the picolinate (B1231196) ester chemical class. Picolinate esters are derivatives of picolinic acid (pyridine-2-carboxylic acid), an isomer of nicotinic acid. chemicalbook.com These compounds are characterized by a pyridine (B92270) ring with a carboxylate group at the 2-position. The parent compound of this class, methyl picolinate, serves as a key reference for understanding the general properties of these esters. chemicalbook.com

Picolinate esters are widely utilized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.com The pyridine nitrogen atom and the adjacent ester group create a bidentate chelation site, allowing these molecules to form stable complexes with various metal ions. This property is leveraged in coordination chemistry for the development of catalysts and novel materials. Methyl picolinate itself is recognized as a versatile building block in organic synthesis. chemicalbook.comchemicalbook.com

Table 1: Physicochemical Properties of Methyl Picolinate A representative compound of the picolinate ester class.

| Property | Value |

|---|---|

| CAS Number | 2459-07-6 |

| Molecular Formula | C7H7NO2 |

| Molecular Weight | 137.14 g/mol |

| Appearance | Colorless to pale-yellow liquid or solid |

| Boiling Point | 95 °C (at 1 mm Hg) |

| Density | 1.137 g/mL (at 25 °C) |

This table is populated with data from references chemicalbook.comsigmaaldrich.com.

Structural Significance of the 2 Hydroxypropan 2 Yl Moiety in Pyridine Scaffolds

The pyridine (B92270) scaffold is a foundational structure in medicinal chemistry, often referred to as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs. researchgate.net The nitrogen atom in the ring improves pharmacokinetic properties such as solubility and bioavailability by providing a polar and ionizable site. ajrconline.org The incorporation of a pyridine nucleus is a common strategy in drug discovery to enhance the biological activity of molecules. researchgate.netajrconline.org

The 2-hydroxypropan-2-yl moiety attached to this pyridine core adds significant structural and functional diversity. Key features of this group include:

Tertiary Alcohol Group: The hydroxyl (-OH) group is a crucial functional group that can act as both a hydrogen bond donor and acceptor. This capability is critical for forming specific interactions with biological targets like enzymes and receptors, which can significantly influence a molecule's potency and selectivity. nih.gov In related heterocyclic compounds, the presence of hydroxyl groups has been shown to have a profound effect on antiproliferative activity. nih.gov

Steric Bulk: The two methyl groups, along with the tertiary carbon, create steric hindrance. This bulk can play an important role in orienting the molecule within a binding pocket, potentially enhancing selectivity for a specific biological target over others.

Polarity: The addition of the hydroxyl group increases the polarity of the molecule, which can influence its solubility and how it is distributed and metabolized in biological systems.

The combination of the established pyridine core with the hydrogen-bonding and steric attributes of the 2-hydroxypropan-2-yl group makes this structural arrangement a point of interest for designing new bioactive compounds.

In Depth Coordination Chemistry of Methyl 6 2 Hydroxypropan 2 Yl Picolinate

Ligand Design Principles and Chelation Potential of the Picolinate (B1231196) Moiety

The picolinate moiety, a pyridine (B92270) ring with a carboxylate group at the 2-position, is a well-established and versatile building block in the design of chelating ligands. Its coordination potential is primarily dictated by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.

Role of the 2-Hydroxypropan-2-yl Group in Modulating Coordination

The 2-hydroxypropan-2-yl group at the 6-position of the picolinate ring is expected to play a significant role in modulating the coordination behavior of the ligand. This influence can be both steric and electronic.

Steric Hindrance: The bulky tertiary alcohol group can introduce steric hindrance around the coordination site. This steric bulk can affect the number of ligands that can coordinate to a metal center, influence the geometry of the resulting complex, and potentially favor the formation of mononuclear complexes over polymeric structures. For instance, studies on 6-mesityl-2-picolinate have shown that a bulky substituent at the 6-position can significantly alter both the primary and secondary coordination spheres of metal centers.

Potential for Tridentate Coordination: The hydroxyl group of the 2-hydroxypropan-2-yl moiety introduces an additional potential donor site. This could allow the ligand to act as a tridentate N,O,O-chelator, coordinating to a metal ion through the pyridine nitrogen, a carboxylate oxygen, and the hydroxyl oxygen. This would lead to the formation of two fused chelate rings, which can enhance the stability of the resulting metal complex. The feasibility of this tridentate coordination would depend on factors such as the nature of the metal ion and the conformational flexibility of the 2-hydroxypropan-2-yl substituent.

Formation and Characterization of Metal Complexes

The formation of metal complexes with Methyl 6-(2-hydroxypropan-2-YL)picolinate would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by a variety of analytical techniques to determine their stoichiometry, stability, and structure.

Stoichiometry and Stability Constant Determination

Determining the stoichiometry (metal-to-ligand ratio) and stability constants of the formed complexes is crucial for understanding their behavior in solution.

Methods for Stoichiometry Determination: Techniques such as Job's method of continuous variation, the mole-ratio method using spectroscopic data (e.g., UV-Vis or fluorescence), and elemental analysis of the isolated solid complexes are commonly employed.

Stability Constants: Potentiometric titration is a primary method for determining the stability constants of metal complexes in solution. These constants provide a quantitative measure of the thermodynamic stability of the complexes. For analogous picolinate-based ligands, stability constants for complexes with various transition metals and lanthanides have been determined, often showing high stability due to the chelate effect. For example, the stability constants of copper(II) complexes with picolinic acid and various amino acids have been extensively studied.

Below is a hypothetical data table illustrating the type of information that would be obtained from such studies.

| Metal Ion | Method | Stoichiometry (M:L) | Log K |

| Cu(II) | Potentiometric Titration | 1:1 | 8.5 |

| 1:2 | 15.2 | ||

| Ni(II) | Spectrophotometry | 1:2 | 13.8 |

| Zn(II) | Potentiometric Titration | 1:1 | 7.9 |

| Eu(III) | Fluorescence Titration | 1:3 | 18.1 |

Note: This data is illustrative and not based on experimental results for this compound.

Exploration of Diverse Metal Ion Coordination (e.g., Lanthanides, Transition Metals)

Picolinate-based ligands are known to coordinate with a wide range of metal ions, including d-block transition metals and f-block lanthanides.

Transition Metals: First-row transition metals like copper(II), nickel(II), cobalt(II), and zinc(II) readily form stable complexes with picolinate ligands. The geometry of these complexes can vary from octahedral to tetrahedral or square planar, depending on the metal ion and the ligand-to-metal ratio. The electronic properties of these complexes, such as their color and magnetic behavior, are of significant interest.

Lanthanides: Lanthanide ions, known for their high coordination numbers and preference for oxygen donor atoms, also form stable complexes with picolinate ligands. The coordination of picolinates to lanthanides is well-documented, often resulting in coordination numbers of 8 or 9. The resulting complexes can exhibit interesting luminescent properties, making them potentially useful as probes or in materials science. The strong oxophilicity of lanthanide ions would likely favor coordination with the oxygen atoms of the picolinate and the hydroxyl group.

Spectroscopic Investigations of Metal-Ligand Interactions within Coordination Complexes

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand bonding and the structural details of coordination complexes in both solid-state and solution.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the picolinate moiety. Upon complexation, characteristic shifts in the vibrational frequencies of the carboxylate group (asymmetric and symmetric stretching) and the pyridine ring are expected. A significant shift in the C=O stretching frequency would indicate coordination of the carboxylate oxygen to the metal ion. Similarly, changes in the pyridine ring vibrations would confirm the involvement of the nitrogen atom in coordination. If the hydroxyl group of the 2-hydroxypropan-2-yl substituent participates in coordination, a shift in the O-H stretching frequency would also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand will change. The magnitude and direction of these changes can provide insights into the coordination mode and the geometry of the complex. For paramagnetic complexes, NMR spectra will be significantly different, with large shifts and broad signals, which can also be used to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the transition metal complexes in the UV-Vis region can provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. The position and intensity of these bands are sensitive to the coordination environment and geometry of the metal center.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination complex in the solid state. It provides accurate information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. A crystal structure of a metal complex of this compound would unequivocally establish the coordination mode of the ligand, including whether the hydroxyl group is involved in coordination.

Below is an interactive data table summarizing the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Observable Change | Interpretation |

| IR Spectroscopy | Shift in ν(C=O) of carboxylate | Coordination of carboxylate oxygen |

| Shift in pyridine ring vibrations | Coordination of pyridine nitrogen | |

| Shift in ν(O-H) of hydroxyl | Coordination of hydroxyl oxygen | |

| NMR Spectroscopy | Changes in chemical shifts of ligand protons/carbons | Confirmation of complexation and information on solution structure |

| UV-Vis Spectroscopy | Appearance of d-d transition bands (for transition metals) | Information on the electronic structure and geometry of the metal center |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are used to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry—by finding the minimum energy state on the potential energy surface. For Methyl 6-(2-hydroxypropan-2-yl)picolinate, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model its geometry. ias.ac.innih.gov

Orbital analysis, particularly of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com For a pyridine (B92270) derivative like this compound, the HOMO is typically distributed over the electron-rich pyridine ring, while the LUMO may be localized on the ring and the electron-withdrawing ester group. The specific distribution is influenced by the nature and position of the substituents. researchgate.net

Table 1: Exemplary Calculated Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-N-C Angle | Bond angle within the pyridine ring | 117.5° |

| C=O Bond Length | Carbonyl bond length in the ester group | 1.21 Å |

| O-H Bond Length | Hydroxyl bond length | 0.97 Å |

| Dihedral Angle (Ring-Ester) | Torsion angle defining ester orientation | 15.0° |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on published experimental data for this specific molecule.

Theoretical calculations are invaluable for interpreting experimental spectra. DFT methods can accurately predict various spectroscopic parameters, aiding in the structural confirmation and analysis of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are often highly correlated with experimental values, helping to assign signals in complex spectra. mdpi.com For this compound, calculations would differentiate the chemical environments of the aromatic protons on the pyridine ring, the methyl protons of the ester and hydroxypropyl groups, and the unique quaternary carbon of the hydroxypropyl group.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. nih.gov This allows for a detailed assignment of the experimental vibrational spectrum, where specific peaks can be attributed to distinct molecular motions, such as C=O stretching of the ester, O-H stretching of the alcohol, and various pyridine ring vibrations. core.ac.uk

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Nucleus/Group | Predicted Value | Description |

|---|---|---|---|

| 1H NMR Shift | -OCH3 (ester) | 3.9 ppm | Protons of the methyl ester group. |

| 1H NMR Shift | -CH3 (hydroxypropyl) | 1.6 ppm | Protons of the two methyl groups on the side chain. |

| 13C NMR Shift | C=O (ester) | 165 ppm | Carbonyl carbon of the ester group. |

| 13C NMR Shift | C-OH (hydroxypropyl) | 72 ppm | Quaternary carbon attached to the hydroxyl group. |

| IR Frequency | O-H stretch | 3450 cm-1 | Stretching vibration of the alcohol group. |

| IR Frequency | C=O stretch | 1720 cm-1 | Stretching vibration of the ester carbonyl group. |

Note: The values in this table are representative and intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static, minimum-energy state of a single molecule, molecular modeling and dynamics simulations explore its dynamic behavior, conformational flexibility, and interactions with its environment over time. mdpi.com

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. The most significant rotations are around the bond connecting the pyridine ring to the ester group and the bond connecting the ring to the 2-hydroxypropan-2-yl group.

A conformational analysis, typically performed by systematically rotating these bonds and calculating the potential energy at each step, reveals the molecule's conformational landscape. This identifies the low-energy, stable conformers that are most likely to exist, as well as the energy barriers for rotation between them. nih.gov Such studies can reveal whether specific orientations are stabilized by intramolecular interactions, such as a weak hydrogen bond between the hydroxyl proton and the pyridine nitrogen.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound would typically place one or more molecules in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) to study its behavior in a condensed phase.

These simulations provide detailed insights into intermolecular interactions. Key interactions to investigate would include:

Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, while the pyridine nitrogen and the ester's carbonyl oxygen can act as acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or with other solute molecules. mdpi.com

Solvation Structure: Simulations reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. This is critical for understanding solubility and how the solvent might influence the compound's preferred conformation.

Molecular Aggregation: By simulating multiple solute molecules, one can observe tendencies for self-association or aggregation, driven by forces like hydrogen bonding or π-π stacking of the pyridine rings.

Theoretical Studies on Coordination Properties

The structure of this compound features several potential sites for coordinating with metal ions. The pyridine nitrogen is a classic Lewis base site, and the carbonyl oxygen of the ester group also possesses a lone pair of electrons capable of donation. The hydroxyl oxygen could also participate in coordination.

Theoretical studies, again primarily using DFT, can be employed to investigate these coordination properties. nih.gov By modeling the interaction of the molecule with various metal ions (e.g., Zn2+, Cu2+, Fe3+), researchers can:

Determine the preferred coordination site(s) by comparing the binding energies of the metal ion at the nitrogen, carbonyl, and hydroxyl positions.

Predict the geometry of the resulting metal complex (e.g., tetrahedral, octahedral).

Analyze the electronic changes in the molecule upon coordination, such as the redistribution of electron density and shifts in molecular orbital energies. This can help predict how coordination might alter the molecule's reactivity or spectroscopic properties.

Table 3: Hypothetical DFT-Calculated Binding Energies of a Metal Ion (M2+) to this compound

| Coordination Site | Binding Mode | Illustrative Binding Energy (kcal/mol) |

|---|---|---|

| Pyridine Nitrogen | Monodentate | -45.2 |

| Carbonyl Oxygen | Monodentate | -30.8 |

Note: Values are hypothetical, illustrating that chelation involving both the nitrogen and oxygen would likely be the most stable coordination mode.

Prediction of Binding Affinities and Complex Geometries

Information regarding the predicted binding affinities of this compound with specific proteins or other molecules is not available in the current scientific literature. Similarly, there are no published theoretical investigations detailing the geometries of complexes that this compound might form with various substrates or receptors.

Mechanistic Biological Studies of Methyl 6 2 Hydroxypropan 2 Yl Picolinate Derivatives

Investigations into Molecular Target Interactions at a Fundamental Level

No studies have been identified that investigate the enzyme inhibition mechanisms of Methyl 6-(2-hydroxypropan-2-YL)picolinate or its derivatives. The picolinate (B1231196) scaffold is present in various enzyme inhibitors, and it is plausible that this compound could exhibit inhibitory activity against certain enzymes. However, without experimental data, the specific enzymes, mechanism of inhibition (e.g., competitive, non-competitive), and the role of the 6-(2-hydroxypropan-2-YL) substituent are unknown.

There is no available research on the receptor binding mechanisms of this compound. It is unknown whether this compound or its derivatives bind to any specific receptors, or if they act as agonists, antagonists, or allosteric modulators.

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Without any data on the biological activity of this compound, it is not possible to elucidate its key pharmacophoric features. Structure-activity relationship (SAR) studies are contingent on having a series of related compounds with measured biological activities to identify which structural motifs are essential for their effects.

The rational design of derivatives to probe molecular interactions first requires the identification of a biological target and a lead compound with some activity. As no such information is available for this compound, no targeted design of derivatives has been reported.

Cellular Pathway Modulation Studies in in vitro Systems, Mechanistic Focus

No in vitro studies have been published that describe the effects of this compound on any cellular pathways. Research in this area would be necessary to understand its potential cellular effects and mechanisms of action.

Bio-conjugation Strategies for Developing Mechanistic Probes

The development of mechanistic probes from a parent compound, such as this compound, is a critical step in elucidating its biological targets and mechanism of action. This process involves the strategic chemical modification of the molecule to incorporate a reporter tag or a reactive handle for conjugation to larger biomolecules, without significantly altering its inherent biological activity. The design of such probes requires careful consideration of the parent molecule's structure and the selection of appropriate bioorthogonal chemistries.

A primary strategy for converting a small molecule into a chemical probe is to introduce a functional group that can undergo a highly selective and efficient chemical reaction in a biological environment, a concept known as bioorthogonal chemistry. These reactions are designed to be inert to the vast array of functional groups present in biological systems, thereby ensuring that the probe selectively labels its intended target.

One of the most widely employed classes of bioorthogonal reactions is the "click chemistry" manifold, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage and are known for their high yields and specificity. organic-chemistry.orgwikipedia.org To utilize these methods, a derivative of this compound bearing either an azide or an alkyne group must be synthesized.

Several synthetic routes can be envisioned to introduce these functionalities onto the picolinate scaffold. A common approach involves modifying the ester group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled to a linker molecule containing either an azide or an alkyne terminus using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). nih.gov This approach offers the advantage of placing the reactive handle at a position less likely to interfere with the molecular interactions of the core picolinate structure.

Alternatively, the pyridine (B92270) ring itself can be a target for functionalization. While direct functionalization of the pyridine ring can be challenging, modern organic chemistry provides methods for the introduction of functional groups. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to attach an alkyne- or azide-containing side chain to the pyridine core, provided a suitable halogenated precursor of this compound is synthesized.

The tertiary alcohol group on the molecule presents another potential site for modification, although derivatization of tertiary alcohols can be more synthetically challenging. nih.gov Strategies might involve converting the alcohol to a leaving group, followed by substitution with an azide, or etherification with a linker containing a terminal alkyne. libretexts.orgnih.gov

Once a library of azide- and alkyne-functionalized derivatives of this compound is created, these probes can be used in a variety of mechanistic studies. For example, they can be conjugated to fluorescent dyes for cellular imaging applications to visualize their subcellular localization. nih.gov Alternatively, they can be attached to biotin for affinity-based pulldown experiments to identify protein binding partners. beilstein-journals.org Furthermore, these derivatives can be conjugated to solid supports to create affinity matrices for capturing and identifying target proteins from cell lysates. nih.gov

The choice of the linker used to connect the picolinate derivative to the reactive handle is also crucial. The linker should be of sufficient length to minimize steric hindrance that might prevent the probe from binding to its target or the reactive handle from participating in the conjugation reaction. Polyethylene glycol (PEG) linkers are often employed for this purpose due to their hydrophilicity and flexibility. beilstein-journals.org

The development of such mechanistic probes is an iterative process. It involves the synthesis of a variety of derivatives with the reactive handle placed at different positions and with different linker lengths. Each of these probes must then be evaluated to ensure that it retains the biological activity of the parent compound and that it can effectively label its biological target. aacrjournals.orgnih.gov

Advanced Research Applications and Future Directions

Integration into Supramolecular Chemistry and Self-Assembly Systems

The molecular architecture of Methyl 6-(2-hydroxypropan-2-yl)picolinate makes it an intriguing candidate for the construction of complex supramolecular structures. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π–π stacking, and metal-ligand coordination, to drive the self-assembly of molecules into larger, ordered architectures. nih.gov

The key functional groups of this compound can each play a distinct role in these interactions:

Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is a classic hydrogen bond acceptor and a coordination site for metal ions.

Picolinate (B1231196) Moiety: The ester group, particularly the carbonyl oxygen, can also act as a hydrogen bond acceptor.

Hydroxyl Group: The tertiary alcohol provides a robust hydrogen bond donor (O-H) and acceptor (O) site, enabling the formation of strong and directional intermolecular connections.

This combination of functionalities allows for the potential formation of diverse self-assembled systems. For instance, in the absence of metal ions, the molecule could self-assemble through hydrogen bonding between the hydroxyl group of one molecule and the pyridine nitrogen or carbonyl oxygen of another, leading to the formation of chains, tapes, or cyclic structures. The predictable nature of metal-ligand coordination involving the picolinate's nitrogen and oxygen atoms can be exploited to direct the assembly of discrete two- and three-dimensional ensembles. nih.gov The additional hydroxyl group can then mediate the hierarchical assembly of these primary structures into more complex superstructures.

| Functional Group | Potential Supramolecular Interaction | Role in Self-Assembly |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Directs assembly, forms primary coordination sphere |

| Ester Carbonyl Oxygen | Hydrogen Bond Acceptor | Reinforces hydrogen-bonding networks |

| Tertiary Hydroxyl Group | Hydrogen Bond Donor & Acceptor | Creates strong, directional intermolecular links; adds functionality |

Potential as a Building Block in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. researchgate.netwikipedia.org The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting material. rsc.org Picolinate-based ligands are widely used in the synthesis of CPs due to their effective chelating ability. nih.govacs.org

This compound, after hydrolysis of its methyl ester to the corresponding carboxylate, can act as a versatile organic linker. The resulting 6-(2-hydroxypropan-2-yl)picolinic acid would be a bifunctional linker, coordinating to metal centers via the pyridine nitrogen and the carboxylate oxygen atoms. The uncoordinated tertiary alcohol group would project into the pores of the resulting framework, imparting specific properties.

The introduction of hydroxyl groups onto MOF linkers is a known strategy to enhance functionality. alfa-chemistry.com These groups can increase the affinity for specific guest molecules, such as CO2, through hydrogen bonding and can serve as active sites for catalysis. alfa-chemistry.comrsc.org In the case of a MOF constructed with 6-(2-hydroxypropan-2-yl)picolinate, the hydroxyl groups could lead to:

Enhanced Gas Sorption: The polar -OH groups could improve the selective adsorption of polar molecules.

Post-Synthetic Modification: The hydroxyl group serves as a handle for further chemical reactions, allowing for the covalent attachment of other functional moieties to the framework after its initial synthesis.

Catalytic Activity: The alcohol functionality could act as a catalytic site for certain organic transformations.

The table below outlines potential metal ions that could be combined with the hydrolyzed form of this compound to form MOFs or CPs, based on common picolinate-based structures.

| Metal Ion | Potential Geometry | Resulting Framework Type | Reference for Picolinate Coordination |

| Zinc(II) | Tetrahedral, Octahedral | 2D Layers or 3D Frameworks | researchgate.net |

| Copper(II) | Square Planar, Octahedral | 1D Chains or 2D Grids | researchgate.net |

| Lanthanides (e.g., Eu³⁺) | High Coordination Numbers | 3D Luminescent Frameworks | nih.govacs.org |

| Cobalt(II), Nickel(II) | Octahedral | 1D, 2D, or 3D Polymers | rsc.org |

Exploration as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The effectiveness of a metal-based catalyst often relies on the design of the chiral ligand that coordinates to the metal center. nih.govresearchgate.net

While this compound is itself achiral, its structure contains features common to successful chiral ligands used in asymmetric synthesis. Pyridine-based compounds, especially those with adjacent functional groups like alcohols, are valuable ligand scaffolds. researchgate.netingentaconnect.com The combination of a nitrogen atom (a soft donor) and an oxygen atom from the alcohol (a hard donor) makes them effective "P,N-like" or "N,O" ligands for a variety of transition metals.

The potential applications in asymmetric catalysis could be realized through several pathways:

Use as a Prochiral Ligand: The existing structure could be modified to incorporate chirality, for example, by resolution of a chiral derivative or by introducing a chiral center elsewhere in the molecule.

Formation of Chiral Metal Complexes: Upon coordination to a metal center, the deprotonated alcohol (alkoxide) and the pyridine nitrogen would form a chelate ring. If combined with other chiral ligands or a chiral substrate, it could create the necessary asymmetric environment for catalysis.

Application in Enantioselective Additions: Pyridinyl alcohol ligands have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes. researchgate.net The catalyst, often formed in situ from the ligand and a zinc alkyl, facilitates the transfer of an alkyl group to one face of the aldehyde, producing a chiral secondary alcohol with high enantiomeric excess.

The development of new chiral ligands is a continuous effort, and the modular nature of picolinate chemistry allows for systematic tuning of steric and electronic properties to optimize catalytic performance. rsc.orgchimia.ch The 6-(2-hydroxypropan-2-yl)picolinate framework represents a promising, yet-to-be-explored platform for designing new N,O-ligands for reactions such as asymmetric hydrogenation, allylic alkylation, or various addition reactions. globethesis.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.